molecular formula C6H6BrNOS B1334563 N-(5-bromothiophen-2-yl)acetamide CAS No. 68236-26-0

N-(5-bromothiophen-2-yl)acetamide

Cat. No.: B1334563
CAS No.: 68236-26-0
M. Wt: 220.09 g/mol
InChI Key: SVIZHRDMDNJNMC-UHFFFAOYSA-N
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Description

N-(5-Bromothiophen-2-yl)acetamide is a chemical compound with the molecular formula C6H6BrNOS and a molecular weight of 220.09 g/mol It is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromothiophen-2-yl)acetamide typically involves the bromination of thiophene followed by acetamidation. One common method includes the reaction of 5-bromothiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acetamidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

N-(5-Bromothiophen-2-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

  • N-(5-Bromothiazol-2-yl)acetamide
  • N-(5-Bromopyrimidin-2-yl)acetamide
  • N-(5-Bromothiophen-2-yl)acetamide

Comparison: this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocyclic compounds like thiazoles and pyrimidines. This uniqueness makes it valuable in specific applications where the electronic characteristics of the thiophene ring are advantageous .

Properties

IUPAC Name

N-(5-bromothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZHRDMDNJNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399871
Record name N-(5-bromothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-26-0
Record name N-(5-bromothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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